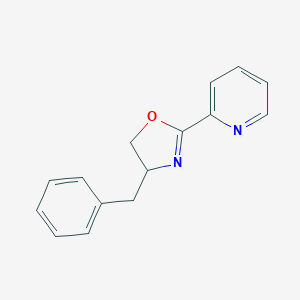

2-(2-Pyridyl)-4-benzyl-2-oxazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-Pyridyl)-4-benzyl-2-oxazoline” likely contains a pyridine ring, which is a common structural motif in natural products . Pyridine derivatives have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry .

Chemical Reactions Analysis

In general, the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a topic of interest in the field of chemistry . This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .Scientific Research Applications

Antimicrobial Activity

Specific Scientific Field

Medicinal Chemistry and Pharmacology

Summary

Imidazole derivatives, including 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole, exhibit significant antimicrobial properties. Researchers have explored their potential as novel antimicrobial agents due to the rise of antimicrobial resistance (AMR) and the need for new therapeutic options.

Methods of Application

Laboratory studies involve synthesizing the compound and evaluating its antimicrobial activity against various microorganisms. Common methods include broth dilution assays, disk diffusion tests, and minimum inhibitory concentration (MIC) determination. Researchers use standard bacterial strains (e.g., Bacillus subtilis, Escherichia coli) and fungal strains (e.g., Candida albicans) for testing.

Results

Studies have demonstrated that 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole exhibits potent antibacterial and antifungal effects. MIC values are determined, indicating the lowest concentration at which microbial growth is inhibited. Researchers also assess the compound’s selectivity by comparing its activity against pathogenic strains with that of existing antibiotics .

Neuroprotective Potential

Specific Scientific Field

Neuropharmacology and Drug Discovery

Summary

Recent research suggests that imidazole derivatives, including 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole, may have neuroprotective properties. These compounds could potentially mitigate neurodegenerative disorders such as Parkinson’s disease (PD).

Methods of Application

In silico molecular modeling studies evaluate the binding affinity of the compound to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) active sites. These enzymes play a crucial role in neurotransmitter regulation. Researchers explore whether 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole can selectively inhibit AChE, making it a potential neuroprotective agent.

Results

Molecular modeling indicates that the compound has selective inhibition potential for AChE, suggesting its suitability for neuroprotection. Further in vitro and in vivo studies are needed to validate these findings .

Antitubercular Activity

Specific Scientific Field

Tuberculosis Research

Summary

Imidazole derivatives, including 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole, have been investigated for their antitubercular activity. Tuberculosis remains a global health challenge, necessitating the search for new drug candidates.

Methods of Application

Researchers synthesize the compound and evaluate its efficacy against Mycobacterium tuberculosis strains. In vitro assays measure the minimum inhibitory concentration (MIC) and assess the compound’s lipophilicity (log P). Lipophilic analogs are desirable due to their favorable metabolic profiles.

Results

Studies have shown that 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole exhibits promising antitubercular activity. Its lipophilic nature enhances its potential as a drug candidate for tuberculosis treatment .

Future Directions

While specific future directions for “2-(2-Pyridyl)-4-benzyl-2-oxazoline” were not found, there is ongoing research into the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This could potentially lead to new developments in the synthesis of pyridine-containing compounds.

properties

IUPAC Name |

4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDASQLQVBBTNJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559063 |

Source

|

| Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pyridyl)-4-benzyl-2-oxazoline | |

CAS RN |

108915-08-8 |

Source

|

| Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)

![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)